molecular formula C8H15ClN2O2 B13478838 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride

Cat. No.: B13478838
M. Wt: 206.67 g/mol
InChI Key: KHBXRRKRKWVAJG-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro[46]undecan-2-one hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and an epoxide, in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride can be compared with other similar spiro compounds, such as:

    3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride: Similar structure but with a benzyl group, which may confer different properties and applications.

    3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one: Contains a methyl group, leading to variations in reactivity and biological activity.

    2,8-Diazaspiro[4.6]undecan-3-one hydrochloride: Lacks the oxa group, resulting in different chemical and physical properties.

These comparisons highlight the uniqueness of 1-Oxa-3,8-diazaspiro[4

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

1-oxa-3,9-diazaspiro[4.6]undecan-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c11-7-10-6-8(12-7)2-1-4-9-5-3-8;/h9H,1-6H2,(H,10,11);1H

InChI Key

KHBXRRKRKWVAJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CNC(=O)O2.Cl

Origin of Product

United States

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